trans-Styrylacetic acid

Enzymology Neuropeptide Research Drug Discovery

Researchers studying neuropeptide amidation need a validated, mechanism-based PHM inhibitor with defined kinetics. trans-Styrylacetic acid (CAS 1914-58-5) is the benchmark PHM inhibitor (Ki = 19 μM) that provides covalent, organ-selective inactivation, sparing brain PHM up to 100 μM. • Proven in vivo efficacy in adjuvant-induced polyarthritis rat models. • Superior potency vs. trans-styrylthioacetic acid derivatives. • Supplied with CoA and HPLC purity documentation.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1914-58-5
Cat. No. B159338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Styrylacetic acid
CAS1914-58-5
Synonyms4-phenyl-3-butenoic acid
4-phenyl-3-butenoic acid, (E)-isomer
styrylacetic acid
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCC(=O)O
InChIInChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4-
InChIKeyPSCXFXNEYIHJST-DAXSKMNVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Styrylacetic Acid – PHM Inhibitor Guide


trans-Styrylacetic acid (4-Phenyl-3-butenoic acid, CAS 1914-58-5) is a trans-olefinic carboxylic acid that serves as a mechanism-based, irreversible inhibitor of the copper-dependent enzyme Peptidylglycine α-Hydroxylating Monooxygenase (PHM), a key regulator of bioactive neuropeptide maturation [1]. Unlike simple substrate analogues, its inhibitory action requires enzyme turnover and cofactor presence, leading to covalent enzyme modification and durable inhibition of neuropeptide amidation, including substance P and calcitonin gene-related peptide (CGRP) [2][3].

1
Irreversible, mechanism-based PHM inhibition requiring enzyme turnover and cofactor presenceSupports sustained neuropeptide amidation blockade studies
2
Organ-selective inactivation profile: irreversible in peripheral tissues, reversible in brainAllows dissection of peripheral vs. central PHM roles
3
Defined baseline affinity (Ki 19 μM) as scaffold for PHM inhibitor developmentReference point for structure-activity relationship studies

Why trans-Styrylacetic Acid Substitutions Fail


Substituting trans-styrylacetic acid with the cis-isomer, saturated phenylbutyric acid, or other PHM inhibitors introduces significant differences in both biological activity and physical properties. The trans (E) geometry is crucial for optimal fit and covalent interaction within the PHM active site, directly impacting inhibitory potency and irreversibility [1]. Furthermore, comparative studies demonstrate that trans-styrylacetic acid exhibits superior PHM inactivation efficiency compared to its trans-styrylthioacetic acid derivative [2]. Distinct species-specific and organ-selective inactivation profiles are also documented, confirming that even structurally similar mechanism-based inhibitors are not functionally equivalent [3].

!
Cis-isomer or saturated analogues (e.g., 4-phenylbutyric acid) do not irreversibly inhibit PHM; transient reversible binding may confound sustained pathway studies.
!
Trans-styrylthioacetic acid (thioether analog) shows reduced inactivation efficiency; carboxylic acid moiety appears critical for mechanism-based inhibition.
!
Organ-specific activity: brain PHM exhibits only reversible inhibition (KI 0.6–1.0 μM), so peripheral irreversible blockade may not transfer to CNS models.

trans-Styrylacetic Acid: Comparative Evidence


Irreversible PHM Inhibition Mechanism

trans-Styrylacetic acid acts as an irreversible, mechanism-based inhibitor of PHM, in contrast to the reversible inhibition exhibited by the saturated analogue 4-phenylbutyric acid [1]. The irreversible nature of the inhibition is evidenced by the time-dependent loss of enzyme activity and covalent incorporation of the radiolabeled compound into the enzyme protein [2].

Inhibition Mechanism
Head-to-head
Irreversible (covalent) inhibition vs. 4-phenylbutyric acid: reversible only
Supports sustained pathway blockade study design
Requires cofactor (ascorbate, Cu²⁺) for turnover-dependent labeling
Enzymology Neuropeptide Research Drug Discovery

In Vivo Anti-Inflammatory Activity

In a comparative assessment, trans-styrylacetic acid (PBA) significantly inhibited carrageenan-induced paw edema in rats, demonstrating in vivo anti-inflammatory activity, whereas it exhibited negligible inhibition of cyclooxygenase (COX) enzymes in vitro [1]. This profile distinguishes it from classical non-steroidal anti-inflammatory drugs (NSAIDs) which primarily target COX.

In Vivo Anti-inflammatory
Class-level
Significant inhibition of carrageenan-induced paw edema in rats; negligible COX inhibition in vitro
Reported non-COX anti-inflammatory response context
Model-specific; confirmatory study design review advised
Inflammation Pharmacology In Vivo

PHM Inactivation vs. Thioether Analog

A direct kinetic comparison demonstrated that trans-styrylacetic acid is more active as a mechanism-based inhibitor of PHM than its thioether derivative, trans-styrylthioacetic acid [1]. While specific inactivation rate constants for the thioether were not detailed, the study explicitly states the superior activity of the parent compound.

PHM Inactivation vs. Thioether
Head-to-head
Parent compound reported more active than trans-styrylthioacetic acid
Carboxylic acid moiety critical for optimal PHM inhibition
Qualitative comparison; absolute inactivation rates not detailed for thioether
Enzyme Kinetics PHM Structure-Activity Relationship

Organ-Selective PHM Inhibition

trans-Styrylacetic acid exhibits pronounced organ-selectivity in its mechanism-based inactivation of PHM. It potently inactivates PHM from blood serum and heart atrium (peripheral tissues) with an inactivation rate constant (kinact/KI) of approximately 100 M⁻¹ s⁻¹, but does not inactivate the soluble or membrane-associated PHM from rat brain under identical conditions [1]. In the brain, it acts only as a competitive, reversible inhibitor with KI values of 0.6 μM (soluble) and 1.0 μM (membrane-associated) [1].

Organ-Selective Kinetics
Head-to-head
Peripheral: kinact/KI ≈ 100 M⁻¹ s⁻¹ (irreversible) Brain: KI = 0.6–1.0 μM (reversible only)
Organ-selective context: peripheral irreversible vs. central reversible
CNS models may require separate validation of target engagement
Pharmacology Neurobiology Enzyme Inhibition

PHM Affinity: Parent vs. Derivative

A structure-activity study revealed that the parent compound, trans-styrylacetic acid (PBA), has a Ki value of 19 μM for PHM [1]. This study demonstrated that chemical modification (e.g., a meta-benzyloxy substituent) can improve affinity, as seen with compound 2d which achieved a Ki of 3.9 μM [1].

PHM Affinity: Parent vs. Derivative
Cross-study comparable
PBA Ki = 19 μM; derivative 2d Ki = 3.9 μM (4.9-fold lower Ki)
Baseline affinity reference for PHM inhibitor SAR
Parent scaffold provides well-characterized comparison point
Medicinal Chemistry Enzyme Inhibition SAR

trans-Styrylacetic Acid Research & Industrial Applications


Neuropeptide Amidation in Chronic Inflammation

Utilize trans-styrylacetic acid as a selective, peripherally-acting PHM inhibitor to investigate the specific contribution of amidated neuropeptides like substance P and CGRP to the progression of chronic inflammatory conditions, such as adjuvant-induced polyarthritis, without confounding central nervous system effects [1]. Its demonstrated in vivo efficacy in rat arthritis models makes it a proven tool for this application [1].

PHM Inhibitor Development for Cancer

Employ trans-styrylacetic acid as the essential parent scaffold and benchmark compound (Ki = 19 μM) for structure-activity relationship (SAR) studies aimed at optimizing PHM inhibition [2]. Its well-defined binding mode and inhibition kinetics provide a reliable baseline for evaluating the improved features of newly synthesized derivatives targeting PHM as a potential anticancer strategy [2].

Organ-Specific Peptide Amidation Regulation

Leverage the unique organ-selective inactivation profile of trans-styrylacetic acid to dissect the differential regulation and function of PHM in peripheral tissues (serum, heart atrium) versus the central nervous system (brain) [3]. This application is crucial for studies aiming to modulate peripheral neuropeptide levels without altering brain biochemistry.

COX vs. Non-COX Anti-Inflammatory Pathways

Apply trans-styrylacetic acid as a non-COX inhibitory, anti-inflammatory agent in cellular and in vivo models to separate and study inflammatory pathways that are independent of prostaglandin synthesis [4]. This allows researchers to isolate the effects of neuropeptide amidation inhibition from the well-characterized COX pathway.

Application
Selection Property
Validation Focus
Peripheral neuropeptide amidation in inflammatory models
Organ-selective PHM inactivation (peripheral vs. CNS)
Neuropeptide (substance P, CGRP) levels and inflammatory endpoint monitoring
PHM inhibitor SAR and scaffold optimization
Established baseline Ki (19 μM) and irreversible mechanism
In vitro PHM affinity (Ki) and inactivation efficiency (kinact/KI) for novel derivatives
Organ-specific PHM activity dissection
Peripheral irreversible vs. brain reversible inhibition profile
Tissue-specific PHM activity and neuropeptide amidation endpoints
Non-COX inflammatory pathway research
Non-COX anti-inflammatory response context
COX-independent inflammatory mediator profiling and model-response endpoints

Technical Documentation Hub

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26 linked technical documents
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